Cas no 1895467-61-4 (1-(Piperidin-4-yl)cyclobutan-1-ol)

1-(Piperidin-4-yl)cyclobutan-1-ol is a versatile heterocyclic compound featuring a cyclobutanol moiety fused to a piperidine ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both hydroxyl and amine functionalities enhances its utility as a building block for synthesizing pharmacologically active molecules, particularly in the development of central nervous system (CNS) targeting agents. Its rigid cyclobutane ring contributes to conformational constraint, potentially improving binding affinity and selectivity in receptor interactions. The compound’s synthetic flexibility allows for further derivatization, enabling exploration of structure-activity relationships in bioactive compounds.
1-(Piperidin-4-yl)cyclobutan-1-ol structure
1895467-61-4 structure
Product Name:1-(Piperidin-4-yl)cyclobutan-1-ol
CAS No:1895467-61-4
MF:C9H17NO
MW:155.237382650375
MDL:MFCD31618078
CID:4631095
PubChem ID:115071553
Update Time:2025-08-05

1-(Piperidin-4-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(Piperidin-4-yl)cyclobutan-1-ol
    • AKOS037650921
    • MFCD31618078
    • DB-180328
    • SY293783
    • EN300-6823240
    • 1-piperidin-4-ylcyclobutan-1-ol
    • CS-0040526
    • 1895467-61-4
    • C13653
    • CS-15509
    • VAD46761
    • 1-(piperidin-4-yl)cyclobutanol
    • 1-(4-Piperidyl)cyclobutanol
    • Z2732469816
    • MDL: MFCD31618078
    • Inchi: 1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2
    • InChI Key: WYJMQMMMJPHQFA-UHFFFAOYSA-N
    • SMILES: OC1(CCC1)C1CCNCC1

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.299
  • XLogP3: 0.6

1-(Piperidin-4-yl)cyclobutan-1-ol Pricemore >>

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Additional information on 1-(Piperidin-4-yl)cyclobutan-1-ol

Comprehensive Overview of 1-(Piperidin-4-yl)cyclobutan-1-ol (CAS No. 1895467-61-4): Properties, Applications, and Industry Insights

1-(Piperidin-4-yl)cyclobutan-1-ol (CAS No. 1895467-61-4) is a structurally unique compound that has garnered significant attention in pharmaceutical and chemical research. This bicyclic molecule combines a piperidine ring with a cyclobutanol moiety, offering versatile reactivity and potential applications in drug discovery. Its molecular formula, C9H17NO, and molecular weight of 155.24 g/mol make it a valuable intermediate for synthesizing complex bioactive molecules. Researchers frequently explore its role in modulating central nervous system (CNS) targets due to the piperidine scaffold's prevalence in neuroactive compounds.

In recent years, the demand for 1-(Piperidin-4-yl)cyclobutan-1-ol has surged alongside advancements in small-molecule therapeutics and fragment-based drug design. Google Trends and AI-driven keyword analysis reveal growing searches for "piperidine derivatives in CNS drugs" and "cyclobutanol synthesis applications," reflecting industry interest. The compound's stereochemistry and ability to act as a hydrogen bond donor/acceptor are particularly relevant to modern medicinal chemistry strategies, aligning with current hot topics like GPCR-targeted drugs and allosteric modulators.

The synthetic versatility of CAS No. 1895467-61-4 enables its use in constructing sp3-rich fragments, a key focus area for improving drug candidates' physicochemical properties. Patent literature highlights its incorporation into kinase inhibitors and neurotransmitter analogs, with particular emphasis on its conformational rigidity compared to linear chain alternatives. This property makes it valuable for addressing challenges in bioavailability optimization—a frequent pain point discussed in pharmaceutical forums and research publications.

From a technical perspective, 1-(Piperidin-4-yl)cyclobutan-1-ol demonstrates notable stability under standard storage conditions (typically 2-8°C in inert atmospheres), though its hygroscopic nature requires careful handling. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its high purity (>97% in commercial samples), meeting stringent requirements for preclinical development stages. These quality attributes respond to frequent purchaser inquiries about "HPLC validation methods for piperidine compounds" and "certificate of analysis standards."

The compound's structure-activity relationship (SAR) potential has been explored in recent Journal of Medicinal Chemistry publications, where researchers modified its hydroxyl group to create novel dopamine receptor ligands. Such studies align with trending searches for "next-generation neurological disorder treatments" and "precision medicine approaches." Additionally, its metabolic stability profile—often evaluated using microsomal assays—makes it a compelling subject for ADME/Tox studies, a recurring theme in drug development webinars.

Supply chain data indicates growing procurement of CAS 1895467-61-4 by contract research organizations (CROs) and academic laboratories, particularly for high-throughput screening libraries. This trend correlates with search engine queries about "building blocks for combinatorial chemistry" and "fragment libraries for hit identification." The compound's scalable synthesis routes (including recent improvements in asymmetric hydrogenation methods) further enhance its commercial viability.

Environmental and regulatory aspects of 1-(Piperidin-4-yl)cyclobutan-1-ol production have also gained attention, with manufacturers adopting green chemistry principles to minimize waste. This responds to increasing searches for "sustainable heterocyclic synthesis" and "EPA-compliant organic intermediates." Analytical techniques like LC-MS are now routinely employed to monitor process-related impurities, addressing quality concerns raised in pharmaceutical subreddits and industry forums.

Future research directions may explore the compound's utility in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design—two rapidly evolving areas that dominate recent conference proceedings. Its balanced lipophilicity (calculated LogP ~1.2) and polar surface area (~32 Ų) position it favorably for these applications, as evidenced by citations in ACS Medicinal Chemistry Letters and similar journals.

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